6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
The compound “6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are heterocyclic and are of prime importance due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been reported . These methods often involve aromatic nucleophilic substitution .Molecular Structure Analysis
The structure of this compound would be expected to include a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Future Directions
Future research could focus on further exploration of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as antimicrobial agents . In addition, in silico pharmacokinetic and molecular modeling studies could be useful for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10(2)15-17-18-16-20(15)19-14(23-16)8-6-11-5-7-12(21-3)13(9-11)22-4/h5,7,9-10H,6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHCGXQVEYJLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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